Unique 5-Acetyl Substitution Pattern Versus the Dominant 6-Acetyl-5-Hydroxy Congener
Among the seven dihydrobenzofurans isolated from Microglossa pyrifolia roots, only the title compound (designated compound 1) bears the 5-acetyl substitution pattern; the remaining six congeners all possess the 6-acetyl-5-hydroxy substitution [1]. The title compound (C₁₄H₁₄O₄, MW 246.26) lacks the C5 hydroxyl present in the 6-acetyl analog (C₁₄H₁₄O₅, MW 262.26), reducing its hydrogen-bond donor count by one and lowering its topological polar surface area [1].
| Evidence Dimension | Substitution pattern prevalence in natural source (Microglossa pyrifolia roots) |
|---|---|
| Target Compound Data | 5-acetyl (no 5-OH); 1 of 7 dihydrobenzofurans (14%) [1] |
| Comparator Or Baseline | 6-acetyl-5-hydroxy; 6 of 7 dihydrobenzofurans (86%) [1] |
| Quantified Difference | The title compound is the exclusive representative of the 5-acetyl scaffold; 6-fold under-representation relative to the 6-acetyl-5-hydroxy scaffold [1] |
| Conditions | Natural product isolation and structural elucidation by UV, MS, 1D/2D NMR; Planta Med. 2003 [1] |
Why This Matters
The absence of the 5-hydroxy group alters lipophilicity, metabolic conjugation susceptibility, and hydrogen-bonding capacity relative to the majority in-class scaffold, affecting both bioactivity and pharmacokinetic behavior.
- [1] Schmidt, T. J.; Hildebrand, M. R.; Willuhn, G. New Dihydrobenzofurans and Triterpenoids from Roots of Microglossa pyrifolia. Planta Med. 2003, 69 (3), 258–264. View Source
